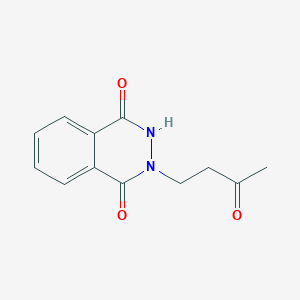

3-(3-oxobutyl)-2H-phthalazine-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-oxobutyl)-2H-phthalazine-1,4-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Derivatives

The synthesis of 3-(3-oxobutyl)-2H-phthalazine-1,4-dione can be achieved through various methodologies that modify the phthalazine core. Recent studies have highlighted the use of chemoselective alkylation techniques to create novel derivatives with improved biological activities. For instance, the reaction of phthalazine derivatives with ethyl chloroacetate has been documented, leading to compounds with enhanced antibacterial properties .

Key Synthesis Methods:

- Chemoselective Alkylation : Utilizing nucleophilic substitution reactions to introduce functional groups.

- One-Pot Reactions : Efficient synthesis involving multiple reagents in a single reaction vessel, minimizing purification steps .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. The compound exhibits a range of pharmacological effects including:

Antibacterial Activity

Research indicates that derivatives of phthalazine can demonstrate significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized compounds showed inhibition zones ranging from 6 to 12 mm, indicating promising antibacterial efficacy compared to the parent compound .

Anticancer Activity

Phthalazine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds modified with dithiocarbamate moieties exhibited selective activity against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. Some derivatives displayed IC50 values below 10 µM, suggesting potent anticancer activity .

Pharmacological Insights

The pharmacological profiles of phthalazine derivatives extend beyond antibacterial and anticancer properties. They have been reported to possess:

- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers.

- Antidiabetic Properties : Some derivatives exhibit glucose-lowering effects in diabetic models.

- Anticonvulsant Activity : Certain phthalazine-based compounds have been studied for their ability to mitigate seizure activity .

Case Study 1: Anticancer Activity

A study evaluated a series of phthalazinone-dithiocarbamate hybrids for their antiproliferative effects. The results indicated that modifications at specific positions on the phthalazine ring significantly influenced the anticancer activity, with some compounds achieving notable selectivity against specific cancer cell lines .

Case Study 2: Antibacterial Efficacy

Another investigation focused on synthesizing new phthalazinone derivatives and assessing their antibacterial activities against various strains. The findings demonstrated that certain structural modifications led to enhanced activity compared to the original phthalazine compound .

Data Summary Table

| Activity | Compound | Target | IC50/Zone of Inhibition |

|---|---|---|---|

| Antibacterial | Various Phthalazinone Derivatives | Staphylococcus aureus, E. coli | 6–12 mm |

| Anticancer | Dithiocarbamate Hybrids | A2780, NCI-H460, MCF-7 | <10 µM |

| Anti-inflammatory | Selected Derivatives | Inflammatory markers | Variable |

| Antidiabetic | Specific Phthalazinones | Diabetic models | Variable |

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The 3-oxobutyl side chain may undergo further functionalization via acylation or alkylation. Phthalazine-1,4-dione derivatives are known to react at nitrogen or oxygen atoms due to their electron-deficient aromatic system:

-

Reaction with acyl chlorides :

This compound+RCOClK2CO3,DMF3-(3-Oxobutyl)-2-acyl-phthalazine-1,4-dione

The 3-oxobutyl group’s ketone moiety can participate in nucleophilic substitution. For example, treatment with benzoyl chloride in the presence of K2CO3/DMF may yield acylated derivatives (e.g., 169 in Scheme 47 ).

Example : -

Alkylation with haloalkanes :

The NH group of the phthalazine ring reacts with alkyl halides (e.g., ethyl chloroacetate) under basic conditions to form N-alkylated products .

Condensation with Nitrogen Nucleophiles

The 1,4-dione moiety and 3-oxobutyl ketone group are reactive toward hydrazines and amines, forming fused heterocycles or hydrazones:

-

Hydrazine reactions :

Reaction with hydrazine hydrate in ethanol could yield pyridazino[1,2-b]phthalazine-dione hybrids (analogous to Scheme 17 ). -

Thiosemicarbazide coupling :

The ketone group may condense with thiosemicarbazide to form thiosemicarbazone derivatives, as seen in the synthesis of 8 and 9 .

Cycloaddition and Ring-Opening Reactions

The 3-oxobutyl side chain’s α,β-unsaturated ketone (if tautomerized) could act as a dienophile in Diels-Alder reactions:

-

Diels-Alder with dienes :

Inverse electron-demand Diels-Alder reactions with tetrazines (e.g., 77 ) might form bicyclic adducts (e.g., 81 ).

Heterocyclic Functionalization

The 1,4-dione core can react with heterocyclic amines or reagents to form fused systems:

-

Triazole formation :

Click chemistry with azides (e.g., NaN3) under Cu(I) catalysis could generate triazole-phthalazine hybrids . -

Pyrazole synthesis :

Reaction with hydrazines in acidic conditions may yield pyrazole rings fused to the phthalazine core .

Redox Reactions

The 1,4-dione moiety is redox-active:

-

Reduction with NaBH4_44 :

Selective reduction of the ketone in the 3-oxobutyl chain could yield 3-(3-hydroxybutyl) derivatives. -

Oxidation with KMnO4_44 :

The side chain’s ketone might oxidize further to a carboxylic acid under strong conditions.

Key Mechanistic Insights

-

Nucleophilic substitution : The NH group’s acidity (pKa ~10–12) facilitates alkylation/acylation at nitrogen .

-

Tautomerism : The 1,4-dione exists in lactam-lactim equilibrium, influencing reactivity (Scheme 46 ).

-

Steric effects : The 3-oxobutyl substituent may hinder reactions at the adjacent nitrogen atom.

Propriétés

Numéro CAS |

16705-20-7 |

|---|---|

Formule moléculaire |

C12H12N2O3 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

3-(3-oxobutyl)-2H-phthalazine-1,4-dione |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)6-7-14-12(17)10-5-3-2-4-9(10)11(16)13-14/h2-5H,6-7H2,1H3,(H,13,16) |

Clé InChI |

NCXUAFUZSGSSHU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.